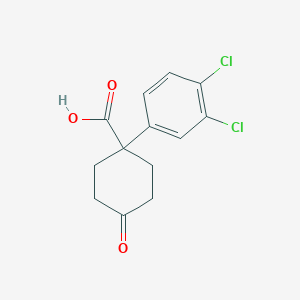

1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIc acid

CAS No.: 773101-05-6

Cat. No.: VC3954613

Molecular Formula: C13H12Cl2O3

Molecular Weight: 287.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 773101-05-6 |

|---|---|

| Molecular Formula | C13H12Cl2O3 |

| Molecular Weight | 287.13 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C13H12Cl2O3/c14-10-2-1-8(7-11(10)15)13(12(17)18)5-3-9(16)4-6-13/h1-2,7H,3-6H2,(H,17,18) |

| Standard InChI Key | DBDIMKGSZUQUSV-UHFFFAOYSA-N |

| SMILES | C1CC(CCC1=O)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

| Canonical SMILES | C1CC(CCC1=O)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a cyclohexane backbone with three distinct functional groups:

-

A 3,4-dichlorophenyl ring attached at the 1-position, introducing aromaticity and electron-withdrawing chlorine atoms.

-

A ketone group at the 4-position, contributing to its reactivity in oxidation and reduction reactions.

-

A carboxylic acid group at the 1-position, enabling salt formation and hydrogen bonding .

The spatial arrangement of these groups is critical to its physicochemical behavior. XLogP3 values of 2.7 suggest moderate lipophilicity, favoring membrane permeability in biological systems .

Table 1: Key Identifiers and Molecular Data

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Physical State | Solid (at 20°C) | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Stability | Stable under refrigeration | |

| LogP (XLogP3) | 2.7 |

Applications in Pharmaceutical Research

Drug Intermediate Utility

The compound serves as a precursor in synthesizing more complex molecules. For example:

-

Heterocyclic Derivatives: Reacting the ketone group with hydrazines forms pyrazoline rings, a common motif in anticancer agents .

-

Salt Formation: The carboxylic acid group enables salt formation with amines, improving solubility for intravenous delivery .

Future Research Directions

-

Pharmacological Profiling: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory activity.

-

Degradation Studies: Investigating microbial and photolytic breakdown products.

-

Synthetic Optimization: Developing greener catalysts and higher-yield routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume